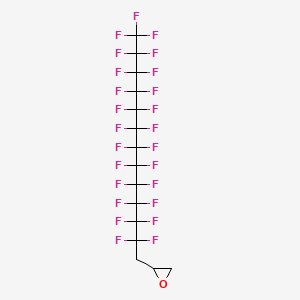

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

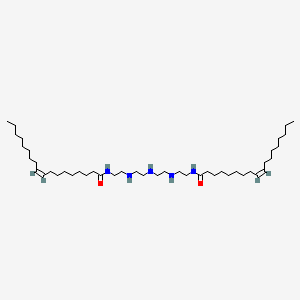

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane: est un composé hautement fluoré connu pour ses propriétés chimiques uniques. Ce composé se caractérise par la présence de plusieurs atomes de fluor, qui lui confèrent une stabilité chimique exceptionnelle et une résistance à la dégradation. Il est couramment utilisé dans diverses applications industrielles en raison de son inertie chimique remarquable et de sa stabilité.

Méthodes De Préparation

La synthèse de (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane implique généralement les étapes suivantes :

Fluorination : La matière de départ, une chaîne hydrocarbonée, subit une série de réactions de fluorination pour introduire des atomes de fluor à des positions spécifiques le long de la chaîne carbonée.

Époxydation : L’hydrocarbure fluoré est ensuite soumis à une époxydation, où un atome d’oxygène est introduit pour former le cycle oxirane. Cette étape nécessite souvent l’utilisation d’agents oxydants tels que les peracides ou le peroxyde d’hydrogène dans des conditions contrôlées.

Les méthodes de production industrielle peuvent impliquer des réacteurs à écoulement continu pour assurer un contrôle précis des conditions de réaction et maximiser le rendement.

Analyse Des Réactions Chimiques

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane subit diverses réactions chimiques, notamment :

Réactions de substitution : En raison de la présence d’atomes de fluor, ce composé peut subir des réactions de substitution nucléophile, où des nucléophiles remplacent les atomes de fluor.

Oxydation : Le cycle oxirane peut être ouvert par des réactions d’oxydation, conduisant à la formation de diols ou d’autres composés contenant de l’oxygène.

Réduction : Les réactions de réduction peuvent convertir le cycle oxirane en alcools ou en d’autres formes réduites.

Les réactifs courants utilisés dans ces réactions comprennent les nucléophiles comme les amines ou les thiols pour la substitution, et les agents oxydants comme le permanganate de potassium pour l’oxydation.

Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de matériaux avancés, notamment les polymères fluorés et les tensioactifs.

Biologie : Ses propriétés uniques le rendent utile dans le développement de matériaux biocompatibles et de systèmes d’administration de médicaments.

Médecine : Des recherches sont en cours sur son utilisation potentielle en imagerie médicale et comme composant d’agents thérapeutiques.

Industrie : Il est utilisé dans la production de revêtements, de lubrifiants et de produits d’étanchéité haute performance en raison de sa résistance chimique et de sa stabilité.

Applications De Recherche Scientifique

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.

Biology: Its unique properties make it useful in the development of bio-compatible materials and drug delivery systems.

Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.

Industry: It is employed in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and stability.

Mécanisme D'action

Le mécanisme d’action de (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane implique son interaction avec diverses cibles moléculaires. Les atomes de fluor créent un environnement hautement électronégatif, ce qui peut influencer la réactivité du composé. Le cycle oxirane est réactif et peut subir des réactions d’ouverture de cycle, conduisant à la formation de divers produits qui peuvent interagir avec des molécules biologiques ou d’autres espèces chimiques.

Comparaison Avec Des Composés Similaires

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane peut être comparé à d’autres composés fluorés tels que :

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-décanol : Un autre composé hautement fluoré utilisé dans des applications similaires.

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane : Un composé oxirane similaire avec moins d’atomes de fluor, conduisant à des propriétés chimiques et une réactivité différentes.

La singularité de this compound réside dans son degré élevé de fluoration, qui lui confère une stabilité chimique exceptionnelle et une résistance à la dégradation, ce qui le rend très précieux dans diverses applications de pointe.

Propriétés

Numéro CAS |

94158-66-4 |

|---|---|

Formule moléculaire |

C15H5F25O |

Poids moléculaire |

676.16 g/mol |

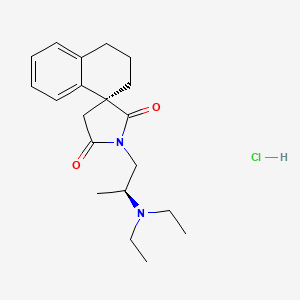

Nom IUPAC |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecyl)oxirane |

InChI |

InChI=1S/C15H5F25O/c16-4(17,1-3-2-41-3)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40/h3H,1-2H2 |

Clé InChI |

QAXVXGRPJJMLJF-UHFFFAOYSA-N |

SMILES canonique |

C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

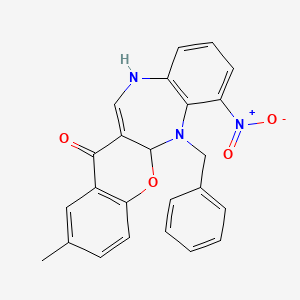

![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)

![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)